Methyl 6-bromo-3-hydroxypicolinate
Overview
Description
“Methyl 6-bromo-3-hydroxypicolinate” is a chemical compound with the CAS Number: 321601-48-3 . Its IUPAC name is methyl 6-bromo-3-hydroxy-2-pyridinecarboxylate . The compound has a molecular weight of 232.03 .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-3-hydroxypicolinate” is 1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-hydroxypicolinate” is a compound that can exist in various physical forms such as liquid, solid, or semi-solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Chemical Reactions and Properties
- Ammonolysis of Hydroxypicolinic Acids : A study on the ammonolysis of hydroxypicolinic acids, including 3-hydroxy-6-methylpicolinic acid, revealed insights into the reactions and products formed, emphasizing the importance of understanding chemical reactions of related compounds (Moore, Kirk, & Newmark, 1979).
- Photochemical Behavior : Research on the photochemistry of picolinic acids demonstrated different photodehalogenation pathways for these compounds, providing valuable information for understanding the light-induced chemical behaviors of bromo-substituted picolinates (Rollet, Richard, & Pilichowski, 2006).
- Density Functional Theory (DFT) Studies : DFT investigations on hydroxypicolinic compounds, including 6-hydroxypicolinic acid, offered insights into the kinetics, thermodynamics, and mechanisms of proton-related reactions, contributing to a deeper understanding of these compounds at a molecular level (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Applications in Synthesis and Catalysis
- Copper-Catalyzed Couplings : A study on Cu-catalyzed couplings of heteroaryl amines and aryl bromides using 6-hydroxypicolinamide ligands provided insights into the potential application of related picolinic acid derivatives in organic synthesis and catalysis (Bernhardson, Widlicka, & Singer, 2019).
- Complex Synthesis : Investigations into the synthesis of various complexes, such as ruthenium DMSO complexes and cobalt(II) complexes, utilizing hydroxypicolinic acids and their derivatives, have shown the versatility and utility of these compounds in the field of coordination chemistry (Rachford, Petersen, & Rack, 2006).
Spectroscopic and Computational Studies
- Vibrational Spectroscopy and DFT : Vibrational spectroscopic studies and DFT calculations on cobalt(II) complexes with hydroxypicolinic acids offered valuable information on the spectroscopic properties and molecular structure of these complexes, demonstrating the application of these methods in analyzing metal complexes (Furic, Kodrin, Kukovec, Mihalić, & Popović, 2013).
Potential in Antioxidant and Biological Studies
- Antioxidant Activity : Research on the isolation of bromophenols from marine algae, which includes derivatives of bromopicolinic acid, highlights the potential of these compounds in antioxidant applications and their relevance in the study of natural products (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPNFKMYRHGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623252 | |
Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-hydroxypicolinate | |
CAS RN |
321601-48-3 | |
Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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